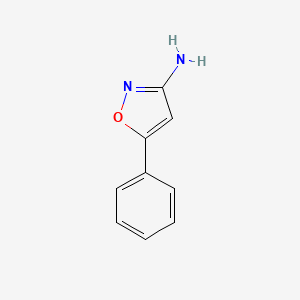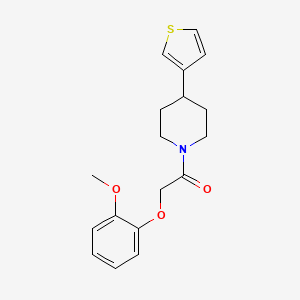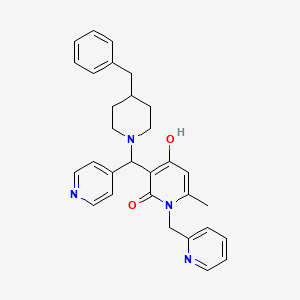![molecular formula C15H14F3NO2 B2541129 N-[1-(Furan-3-yl)propan-2-yl]-2-(Trifluormethyl)benzamid CAS No. 1795491-58-5](/img/structure/B2541129.png)
N-[1-(Furan-3-yl)propan-2-yl]-2-(Trifluormethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a benzamide moiety. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate reaction conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide: A similar compound with the furan ring at the 2-position instead of the 3-position.
N-[1-(furan-3-yl)propan-2-yl]-2-(methyl)benzamide: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the furan ring and the trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furan ring provides a reactive site for various chemical transformations .
Eigenschaften
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-10(8-11-6-7-21-9-11)19-14(20)12-4-2-3-5-13(12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFXGFXJONQWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)
![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)
![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)



![Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2541061.png)


![N-(2,5-difluorophenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2541067.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
